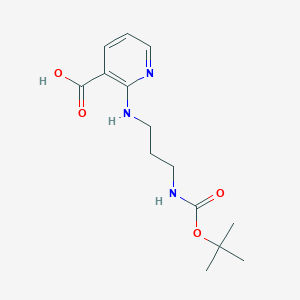

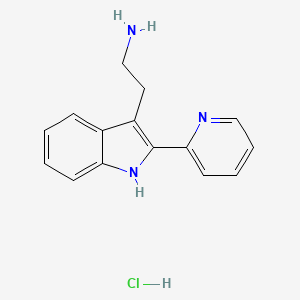

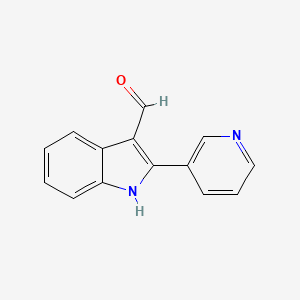

![molecular formula C9H7N5S B1303693 7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 338793-17-2](/img/structure/B1303693.png)

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Vue d'ensemble

Description

“7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the molecular formula C9H7N5S and a molecular weight of 217.25 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” can be represented as C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds holds enormous applications in medicinal and pharmaceutical chemistry . Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities .

Microwave-Mediated Catalyst-Free Synthesis

A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides .

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have received great attention in agriculture and medicinal chemistry due to their remarkable biological activities in a variety of domains . These include antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .

Treatment of Various Disorders

TPs are recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Applications in Material Sciences

These types of compounds have various applications in the material sciences fields as well .

Versatile Linkers to Several Metals

TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Orientations Futures

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7-one structure have shown significant potential in various areas of research, including antiepileptic activity and as potential SARS-CoV-2 Main protease inhibitors . This suggests that “7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds may have promising future applications in medical and pharmaceutical research.

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidin-7(4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting potential targets in the nervous system.

Mode of Action

It’s known that similar compounds selectively bind at given camp pde sites in the cardiovascular system . This selective binding could be a key aspect of its interaction with its targets.

Biochemical Pathways

Given the potential anti-epileptic activities of similar compounds , it’s plausible that it may affect pathways related to neuronal signaling and excitability.

Result of Action

Compounds with a similar structure have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.

Propriétés

IUPAC Name |

7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5S/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOMCZWDEQGXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377318 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

338793-17-2 | |

| Record name | 7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

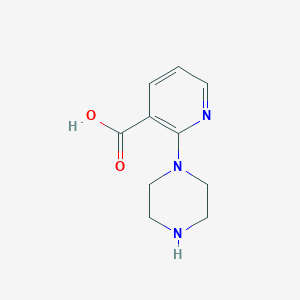

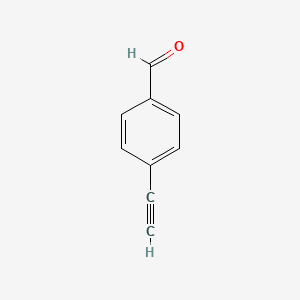

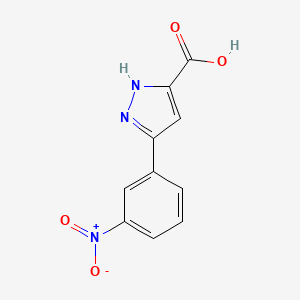

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

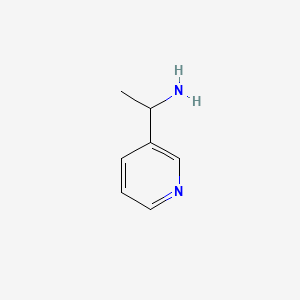

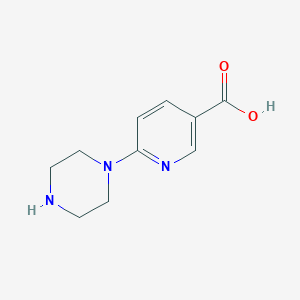

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)

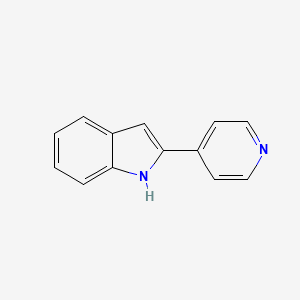

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1303634.png)